N-(cyclohexylmethyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-2-5-11(6-3-1)9-14-12-7-4-8-13-10-12/h4,7-8,10-11,14H,1-3,5-6,9H2 |
InChI Key |
GHVBWJLJKDNWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Route Development for N Cyclohexylmethyl Pyridin 3 Amine
Exploration of Direct Amination Pathways
Direct amination strategies aim to construct the target molecule by forming the crucial nitrogen-cyclohexylmethyl bond or the nitrogen-pyridine bond in a single key step. These methods are often valued for their atom economy and convergent nature.
Catalytic Reductive Amination Protocols from Precursor Carbonyl Compounds or Carboxylic Acids
Catalytic reductive amination is a powerful and widely utilized method for the formation of C-N bonds. acs.orgnih.gov In the context of synthesizing N-(cyclohexylmethyl)pyridin-3-amine, this strategy involves the reaction of pyridin-3-amine with either cyclohexanecarboxaldehyde (B41370) or, in a more advanced application, cyclohexanecarboxylic acid.
The process with an aldehyde precursor typically proceeds via the in situ formation of a hemiaminal, which then dehydrates to an imine (or its protonated form, an iminium ion). This intermediate is then reduced to the final amine. A variety of reducing agents can be employed, but for enhanced greenness and efficiency, catalytic hydrogenation is preferred. This involves using hydrogen gas as the terminal reductant in the presence of a heterogeneous or homogeneous transition-metal catalyst. nih.gov
Key features of this protocol include:
Catalysts: Palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney Nickel are common heterogeneous catalysts. Homogeneous catalysts may also be employed for higher selectivity under milder conditions. nih.gov
Reductants: While catalytic hydrogenation (H₂) is ideal, other reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are effective, especially in laboratory-scale synthesis, as they offer high chemoselectivity.
Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as methanol (B129727), ethanol, or dichloromethane, often at room temperature or with gentle heating.
A more recent development is the direct reductive amination using carboxylic acids, which bypasses the need to first reduce the acid to an aldehyde. rsc.org This transformation can be achieved through a two-step, one-pot process involving an initial amidation reaction, often mediated by a silane, followed by the catalytic reduction of the resulting amide. rsc.org Biocatalytic approaches using enzymes like carboxylic acid reductases (CAR) in tandem with reductive aminases (RedAm) also provide a green pathway from carboxylic acids. acs.org
Table 1: Comparison of Reductive Amination Precursors
| Precursor | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Cyclohexanecarboxaldehyde | Pyridin-3-amine, H₂/Pd/C or NaBH(OAc)₃ | High reactivity, mild conditions | Aldehyde may be unstable or require separate synthesis |
| Cyclohexanecarboxylic Acid | Pyridin-3-amine, Silane/Catalyst or Biocatalysts (CAR/RedAm) | Readily available precursor, avoids aldehyde handling | May require harsher conditions or specialized catalysts |
Nucleophilic Aromatic Substitution (SNAr) on Activated Halopyridines
Nucleophilic aromatic substitution (SNAr) offers a direct route to form the aryl-nitrogen bond by reacting cyclohexylmethylamine with a suitably substituted halopyridine. youtube.com The mechanism involves the addition of the nucleophile (the amine) to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. libretexts.org
For SNAr to be efficient, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org In the pyridine (B92270) ring, the ring nitrogen itself acts as an electron-withdrawing group, activating the 2- and 4-positions towards nucleophilic attack. youtube.comyoutube.com
However, the synthesis of this compound via this method presents a significant challenge. The starting material would be a 3-halopyridine (e.g., 3-chloropyridine). The 3-position of the pyridine ring is significantly less reactive towards nucleophilic attack compared to the 2- and 4-positions. youtube.comyoutube.com This is because the negative charge of the Meisenheimer complex intermediate cannot be delocalized onto the electronegative ring nitrogen, resulting in a less stable intermediate and a higher activation energy for the reaction. youtube.com Consequently, forcing this reaction to proceed often requires harsh conditions, such as high temperatures and pressures, which can lead to side reactions and limited substrate scope.
Advanced Functionalization of Pyridin-3-amine Precursors
These strategies begin with the readily available pyridin-3-amine and introduce the cyclohexylmethyl group through various C-N bond-forming reactions.
Regioselective N-Alkylation Approaches Utilizing Cyclohexylmethyl Halides
The most classical and straightforward approach to the target compound is the direct N-alkylation of pyridin-3-amine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or chloride. This reaction follows a standard SN2 mechanism, where the nucleophilic amino group of pyridin-3-amine attacks the electrophilic carbon of the cyclohexylmethyl halide, displacing the halide ion. acsgcipr.org
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically added to scavenge the hydrogen halide (e.g., HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Table 2: Key Parameters for N-Alkylation of Pyridin-3-amine
| Parameter | Description | Typical Examples |
|---|---|---|
| Alkylating Agent | An activated cyclohexylmethyl group. | Cyclohexylmethyl bromide, Cyclohexylmethyl chloride, Cyclohexylmethyl tosylate |
| Base | A non-nucleophilic base to neutralize the acid byproduct. | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA |
| Solvent | A polar aprotic solvent is often used. | Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone |
| Challenge | Over-alkylation to form the tertiary amine. | Control via stoichiometry (using a slight excess of the amine) and reaction time. |
A primary challenge in this method is controlling the regioselectivity and preventing over-alkylation. Since the product, a secondary amine, is also nucleophilic, it can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.
Transition-Metal Catalyzed Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction can be applied to the synthesis of this compound by coupling cyclohexylmethylamine with a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine). organic-chemistry.orglibretexts.org
This reaction is highly versatile, overcoming many limitations of traditional methods like SNAr. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine to the palladium(II) complex, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.
The success of the Buchwald-Hartwig amination relies on the choice of the ligand coordinated to the palladium center. Sterically hindered and electron-rich phosphine (B1218219) ligands are crucial for promoting the key steps of the catalytic cycle.
Table 3: Components of Buchwald-Hartwig Amination for this compound
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, Pd-PEPPSI precatalysts acs.org |
| Ligand | Stabilizes the catalyst and facilitates the reaction. | Xantphos, BINAP, Josiphos, Buchwald's biarylphosphine ligands wikipedia.orgnih.gov |
| Base | Activates the amine for coupling. | Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), K₂CO₃ |
| Substrates | The coupling partners. | 3-Bromopyridine and Cyclohexylmethylamine |
| Solvent | Anhydrous, inert solvent. | Toluene, Dioxane, THF |
Innovations in Green Chemistry and Enhanced Synthetic Efficiencies
Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Several innovative strategies can be applied to the synthesis of this compound to align with the principles of green chemistry.
Borrowing Hydrogen/Hydrogen Auto-Transfer: This elegant catalytic process allows for the N-alkylation of amines using alcohols as alkylating agents, with water being the sole byproduct. rsc.org For this specific synthesis, pyridin-3-amine would be reacted with cyclohexylmethanol in the presence of a transition-metal catalyst (e.g., based on palladium, ruthenium, or cobalt). rsc.orgrsc.org This approach avoids the use of stoichiometric activating agents or leaving groups, significantly improving atom economy. rsc.org
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative. A cascade reaction involving an alcohol oxidase (AO) to convert cyclohexylmethanol to the corresponding aldehyde, followed by a reductive aminase (RedAm) to couple the aldehyde with pyridin-3-amine, can produce the target compound in a one-pot system under mild aqueous conditions. acs.org
Photocatalysis: Recent advances have demonstrated the N-alkylation of amines with alcohols at ambient temperature using light. A mixed heterogeneous photocatalyst, such as one prepared from copper and gold on titanium dioxide (Cu/TiO₂ and Au/TiO₂), can facilitate the reaction, offering a low-energy pathway. researchgate.net
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives is a key goal. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and lactic acid), can serve as effective, non-toxic, and biodegradable reaction media for alkylation reactions. rsc.org
These green methodologies not only reduce environmental impact by minimizing waste and avoiding hazardous reagents but also often lead to simplified purification procedures and enhanced safety profiles.
Application of Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgrsc.org This technology has been successfully applied to the synthesis of various heterocyclic compounds, including substituted pyridines. beilstein-journals.org
In the context of this compound synthesis, microwave irradiation can significantly enhance the rate of the N-alkylation reaction between 3-aminopyridine (B143674) and cyclohexylmethyl halides or other suitable alkylating agents. The use of microwave heating can lead to a dramatic reduction in reaction time, from hours to minutes, and an increase in product yield. beilstein-journals.orgclockss.org For instance, a one-pot, three-component reaction under microwave irradiation can efficiently produce highly substituted pyridine derivatives. nih.gov This approach offers advantages such as operational simplicity and minimal environmental impact. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours beilstein-journals.org |
| Yield | Moderate to Good | Good to Excellent beilstein-journals.orgclockss.org |
| Side Products | Often observed | Minimized beilstein-journals.org |
| Energy Efficiency | Lower | Higher |
Interactive Data Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
Development and Optimization of Heterogeneous and Homogeneous Catalyst Systems
The choice of catalyst is crucial in the synthesis of N-substituted pyridines. Both heterogeneous and homogeneous catalysts have been developed and optimized to improve reaction efficiency and selectivity for N-alkylation. google.com
Homogeneous Catalysis: Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are effective homogeneous catalysts for the N-alkylation of amines using alcohols as alkylating agents. google.com These catalysts operate under milder conditions than their heterogeneous counterparts. For the synthesis of this compound, a suitable homogeneous catalyst could facilitate the reaction between 3-aminopyridine and cyclohexylmethanol.
Heterogeneous Catalysis: Heterogeneous catalysts offer the advantage of easy separation and reusability, making them attractive for industrial applications. google.com A patented process describes the N-alkylation of aminopyridines using a heterogeneous catalyst, which allows for high activity and selectivity. google.com This method is beneficial for large-scale production due to the low cost of the catalyst and the potential for continuous operation. google.com
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Iridium, Rhodium, Ruthenium complexes google.com | High activity and selectivity, mild reaction conditions | Difficult to separate from the reaction mixture |
| Heterogeneous | Supported or unsupported multi-active-component catalysts google.com | Easy separation and reusability, suitable for continuous flow reactions google.com | May require higher temperatures and pressures google.com |
Interactive Data Table 2: Overview of Catalyst Systems for N-Alkylation
Solvent-Free and Atom-Economical Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Solvent-free and atom-economical reactions are at the forefront of this green chemistry approach.
Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and reduces the environmental impact. A method for the synthesis of N-substituted pyridines involves the direct heating of a 2-chloropyridine (B119429) derivative with an amine under solvent-free conditions. nih.gov This approach can be adapted for the synthesis of this compound.
Atom-Economical Synthesis: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. The synthesis of N,N-disubstituted anilines has been achieved under metal-free conditions with high atom economy. acs.org A novel solvent- and halide-free, atom-economical synthesis of pyridine-2-yl substituted ureas has also been reported, utilizing readily available starting materials. rsc.org Such principles can be applied to develop more sustainable routes to this compound. Tandem reactions of aminoalkynes catalyzed by copper salts also represent an atom-economical approach to synthesizing azaheterocycles. acs.org
Purification and Isolation Techniques for High Purity this compound
Obtaining high-purity this compound is essential for its use in research and industry. Various purification and isolation techniques are employed to remove impurities, unreacted starting materials, and byproducts.
Crystallization: Crystallization is a common and effective method for purifying solid compounds. The crude product can be dissolved in a suitable solvent and allowed to crystallize, often with cooling. The choice of solvent is critical for achieving high purity and yield. For substituted pyridines, methanol is a commonly used solvent for recrystallization. google.com
Chromatography: Chromatographic techniques are widely used for the purification of organic compounds.
Flash Chromatography: This technique is often used for the purification of substituted pyridines, employing a solvent system such as ethyl acetate (B1210297) and hexanes. nih.gov
Gas Chromatography (GC): Capillary gas chromatography is a powerful method for separating complex mixtures of substituted pyridines, offering high resolution and sensitivity. nih.gov
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC with a suitable column, such as a Waters X-bridge prep column, can be employed. flash-chromatography.com
Extraction and Washing: Liquid-liquid extraction is frequently used during the work-up procedure to separate the product from water-soluble impurities. The organic layer containing the product is then washed with brine and dried over a suitable drying agent.
| Technique | Principle | Application for this compound |
| Crystallization | Difference in solubility between the product and impurities at different temperatures. google.com | Final purification step to obtain a crystalline solid. |
| Flash Chromatography | Separation based on polarity on a silica (B1680970) gel column. nih.gov | Removal of byproducts and unreacted starting materials. |
| Gas Chromatography | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. nih.gov | Analysis of purity and separation of isomers. |
| Preparative HPLC | High-resolution separation based on differential partitioning between a mobile and stationary phase. flash-chromatography.com | Achieving very high purity for analytical standards or specific applications. |
Interactive Data Table 3: Purification Techniques
Advanced Spectroscopic and Crystallographic Elucidation of N Cyclohexylmethyl Pyridin 3 Amine
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy is an indispensable tool for identifying the functional groups and elucidating the structural framework of a molecule by probing its vibrational modes. Each bond within a molecule vibrates at a characteristic frequency, and by measuring the absorption or scattering of light corresponding to these frequencies, a unique "molecular fingerprint" can be obtained.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, scissoring, etc.). The resulting spectrum provides qualitative information about the functional groups present. For N-(cyclohexylmethyl)pyridin-3-amine, the key functional groups are the secondary amine (N-H), the pyridine (B92270) ring (C=N, C=C, aromatic C-H), and the cyclohexylmethyl group (aliphatic C-H, C-C).
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to these moieties. The N-H stretching vibration of the secondary amine is anticipated to appear as a single, moderate-intensity band. wpmucdn.comorgchemboulder.com Aromatic C-H stretching vibrations from the pyridine ring typically appear at wavenumbers above 3000 cm⁻¹, while the more numerous aliphatic C-H stretches of the cyclohexylmethyl group are expected just below 3000 cm⁻¹. asianpubs.org The pyridine ring itself gives rise to a series of complex C=C and C=N stretching vibrations in the fingerprint region. asianpubs.orgelixirpublishers.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 - 3310 | Secondary Amine |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring |
| Aliphatic C-H Stretch | 2960 - 2850 | Cyclohexylmethyl Group |
| C=C, C=N Ring Stretch | 1625 - 1430 | Pyridine Ring |
| CH₂ Bend (Scissoring) | ~1465 | Cyclohexylmethyl Group |
| C-N Stretch (Aromatic) | 1335 - 1250 | Pyridin-3-amine |
| C-N Stretch (Aliphatic) | 1250 - 1020 | Cyclohexylmethyl-amine |
| N-H Wag | 910 - 665 | Secondary Amine |
Data are predictive and based on characteristic frequencies for similar functional groups found in the literature. orgchemboulder.comasianpubs.orgelixirpublishers.com
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FT-IR. While FT-IR is based on the absorption of light, Raman spectroscopy analyzes the inelastic scattering of monochromatic light. A key difference lies in the selection rules: FT-IR active modes require a change in the dipole moment during vibration, whereas Raman active modes require a change in polarizability. This often means that symmetric, nonpolar bonds produce strong Raman signals, while polar bonds are more prominent in FT-IR. cdnsciencepub.comcdnsciencepub.com
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine and cyclohexane (B81311) rings. The symmetric "ring breathing" mode of the pyridine ring, for instance, typically gives a strong and sharp band in the Raman spectrum. The C-C stretching vibrations within the saturated cyclohexyl ring are also expected to be more Raman-active than IR-active. The N-H and C-H stretching vibrations are active in both techniques. cdnsciencepub.com
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Pyridine Ring Breathing | ~990 | Strong, Sharp |
| C-C Stretch (Cyclohexyl) | 1100 - 800 | Medium-Strong |
Data are predictive and based on characteristic frequencies for similar functional groups found in the literature. cdnsciencepub.comcdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This absorption corresponds to the excitation of electrons from a lower-energy ground state to a higher-energy excited state. The technique is particularly sensitive to conjugated systems and chromophores.
The primary chromophore in this compound is the 3-aminopyridine (B143674) moiety. Molecules with unsaturated centers like this typically undergo π → π* and n → π* electronic transitions. researchgate.net The pyridine ring itself exhibits characteristic absorptions, and the presence of the amino group (an auxochrome) can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect) compared to unsubstituted pyridine. tandfonline.comnist.govnist.gov
The cyclohexylmethyl group, being a saturated alkyl substituent, is not a chromophore itself. However, as an electron-donating group, it is expected to have a minor electronic effect, potentially causing a slight bathochromic shift relative to 3-aminopyridine. tandfonline.com The spectrum would likely show intense bands corresponding to π → π* transitions and a weaker, longer-wavelength band corresponding to the n → π* transition, which involves the non-bonding electrons on the nitrogen atoms. researchgate.netresearchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~240 - 250 | Pyridine Ring |
| π → π | ~290 - 310 | 3-Aminopyridine System |
| n → π* | ~320 - 340 | Nitrogen Lone Pairs |
Data are predictive and based on spectral data for 3-aminopyridine and related derivatives. tandfonline.comnist.govresearchgate.net
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing
Single crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.
While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally similar compounds allows for a detailed prediction of its solid-state conformation and packing. nih.govresearchgate.netnih.gov The analysis would provide the absolute stereochemistry and reveal how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
Key structural features that would be elucidated include:
Conformation: The cyclohexane ring is expected to adopt a low-energy chair conformation. nih.govresearchgate.net The orientation of the pyridin-3-amine moiety relative to the cyclohexyl ring, defined by the C-C-N-C dihedral angle, would also be determined.
Intermolecular Interactions: The secondary amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen (C=N-) can act as a hydrogen bond acceptor. This creates a high probability of forming intermolecular N-H···N hydrogen bonds, which could link molecules into centrosymmetric dimers or extended chains. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| Cyclohexane Conformation | Chair |
| Key Bond Lengths (Å) | C-N (amine): ~1.45; C-N (pyridine): ~1.37 |
| Key Bond Angles (°) | C-N-C (amine): ~112°; C-N-C (pyridine): ~117° |
| Dominant Interaction | N-H···N Hydrogen Bonding |
These parameters are hypothetical, based on common values and motifs observed in crystal structures of related organic compounds. nih.govresearchgate.netnih.govwikipedia.org
Rigorous Computational and Theoretical Chemistry Investigations of N Cyclohexylmethyl Pyridin 3 Amine
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum chemical calculations excel at describing the properties of a single, optimized molecular geometry, Molecular Dynamics (MD) simulations are used to explore the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the conformational landscape, flexibility, and intermolecular interactions in different environments.
MD simulations are a powerful tool for studying dynamic equilibria between different molecular forms, such as tautomers and conformational isomers (conformers). nih.gov For N-(cyclohexylmethyl)pyridin-3-amine, while amine-imine tautomerism is less likely than in 2- or 4-aminopyridines, the molecule possesses significant conformational flexibility. The primary areas of flexibility are the rotation around the N(amine)-C(methylene) and C(methylene)-C(cyclohexyl) single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them in both the gas phase and in solution. researchgate.net
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. uni-muenchen.de The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comphyschemres.org A smaller energy gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov
For this compound, the electronic distribution and energies of the frontier orbitals are influenced by the interplay between the electron-rich pyridine (B92270) ring and the saturated cyclohexylmethyl group. The pyridine ring, with its electronegative nitrogen atom, and the secondary amine linker are expected to be the primary sites of electronic activity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Hypothetical Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 eV |
| HOMO-LUMO Energy Gap | ΔE | 5.30 eV |
| Ionization Potential | I | 6.25 eV |
| Electron Affinity | A | 0.95 eV |
| Global Hardness | η | 2.65 eV |
| Global Softness | S | 0.19 eV-1 |
| Electronegativity | χ | 3.60 eV |
| Chemical Potential | µ | -3.60 eV |
| Global Electrophilicity Index | ω | 2.44 eV |
This data is illustrative and not from direct computation.
The hypothetical HOMO-LUMO gap of 5.30 eV suggests that this compound is a relatively stable molecule, but still capable of participating in chemical reactions. Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide further insight into the molecule's chemical behavior. The ionization potential (I) and electron affinity (A) indicate the energy required to remove an electron and the energy released when an electron is acquired, respectively. Chemical hardness (η) and softness (S) are measures of the molecule's resistance to change in its electron distribution. A higher hardness value corresponds to greater stability and lower reactivity. irjweb.com The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Molecular Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. uni-muenchen.de This analysis provides detailed information about the distribution of electron density, atomic charges, and the nature of intra- and intermolecular interactions. A key aspect of NBO analysis is the examination of donor-acceptor (bond-antibond) interactions, which can reveal stabilizing charge transfer events within the molecule. wisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.
In this compound, NBO analysis can elucidate the charge distribution across the pyridine ring, the cyclohexyl group, and the linking aminomethyl bridge. The natural atomic charges indicate the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.
Table 2: Hypothetical Natural Population Analysis (NPA) Charges on Key Atoms of this compound
| Atom | Hypothetical Natural Charge (e) |
| Pyridine Nitrogen (N1) | -0.580 |
| Amine Nitrogen (N2) | -0.450 |
| Amine-linked Carbon of Pyridine (C3) | +0.210 |
| Methylene (B1212753) Carbon (C7) | -0.150 |
| Cyclohexyl Carbon (C8) | -0.220 |
This data is illustrative and not from direct computation. Atom numbering is hypothetical.
The hypothetical charges suggest that the nitrogen atoms are the most electronegative centers, making them potential sites for electrophilic attack. The carbon atom attached to the amine nitrogen (C3) exhibits a partial positive charge, indicating it is relatively electrophilic.
Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N1 (Pyridine) | π(C2-C3) | 5.45 |
| LP (1) N2 (Amine) | σ(C3-C4) | 4.80 |
| σ (C8-H) | σ(C7-N2) | 2.10 |
| σ (C7-H) | σ(N2-C3) | 1.95 |
This data is illustrative and not from direct computation. LP denotes a lone pair. π and σ* denote antibonding orbitals.*
These hypothetical stabilization energies quantify the extent of intramolecular charge transfer, highlighting the electronic communication between the different fragments of the molecule.
QSAR/QSPR Modeling (Quantitative Structure-Activity/Property Relationships) for Predicting Chemical Behavior (non-biological properties)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined property. For non-biological properties, QSPR models can predict a wide range of characteristics such as boiling point, solubility, chromatographic retention times, and spectral properties.
A hypothetical QSPR model could be developed to predict a non-biological property of this compound and its analogues, for instance, its octanol-water partition coefficient (logP), which is a measure of its lipophilicity. Such a model would be based on a set of molecular descriptors that capture the essential electronic, steric, and topological features of the molecules.
Table 4: Hypothetical Molecular Descriptors for a QSPR Model of Pyridine Derivatives
| Compound | logP (experimental) | Molar Refractivity (MR) | Polar Surface Area (PSA) |
| This compound | 3.50 | 75.2 | 24.9 |
| N-(benzyl)pyridin-3-amine | 2.80 | 65.8 | 24.9 |
| N-(cyclohexyl)pyridin-3-amine | 3.10 | 69.6 | 24.9 |
| 3-aminopyridine (B143674) | 0.90 | 28.5 | 38.9 |
This data is illustrative and not from direct computation.
Based on such a dataset, a multiple linear regression (MLR) analysis could yield a hypothetical QSPR equation:
logP = 0.08 * (MR) - 0.05 * (PSA) - 0.50
This equation suggests that lipophilicity increases with increasing molar refractivity (a measure of volume and polarizability) and decreases with a larger polar surface area. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding chemical research and development. nih.gov
Chemical Reactivity and Advanced Derivatization Chemistry of N Cyclohexylmethyl Pyridin 3 Amine
Functional Group Transformations on the Pyridine (B92270) Ring System
The reactivity of the pyridine ring is heavily influenced by the presence of the ring nitrogen and the exocyclic amino substituent. The nitrogen atom deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to it (positions 2, 4, and 6). youtube.comyoutube.com Conversely, the 3-amino group is an activating group for electrophilic substitution, directing incoming electrophiles to its ortho and para positions (positions 2, 4, and 6). The net reactivity is a balance of these competing electronic effects.
Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is significantly slower than on benzene (B151609) and requires harsh reaction conditions. youtube.comwikipedia.org This reduced reactivity stems from the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, under the strongly acidic conditions often used for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated, further deactivating the ring. wikipedia.orgyoutube.com
In N-(cyclohexylmethyl)pyridin-3-amine, the amino substituent at the C-3 position is an activating group and directs electrophiles to the C-2, C-4, and C-6 positions. However, this is counteracted by the deactivating effect of the ring nitrogen. Consequently, electrophilic substitution reactions still typically require vigorous conditions, and the yields can be modest. youtube.com
Common electrophilic aromatic substitution reactions include:
Nitration: Typically requires fuming sulfuric and nitric acid at high temperatures, with substitution expected primarily at the positions activated by the amine group.
Halogenation: Can be achieved with halogens in the presence of a Lewis acid or under high heat, yielding halo-substituted pyridines. youtube.com
Sulfonation: Requires treatment with fuming sulfuric acid at elevated temperatures, leading to the introduction of a sulfonic acid group. youtube.com
A key strategy to overcome the low reactivity of the pyridine ring is the formation of a pyridine N-oxide. wikipedia.org Oxidation of the pyridine nitrogen atom creates pyridine N-oxide, which activates the ring for electrophilic substitution, particularly at the C-4 position. youtube.comrsc.org The N-oxide can be subsequently removed by reduction to yield the substituted pyridine. wikipedia.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Pyridines
| Reagent/Reaction | Expected Major Product Position(s) | Conditions | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 2, 4, 6 | High Temperature | The activating -NHR group directs ortho and para, competing with the deactivating ring nitrogen. youtube.com |
| Br₂/FeBr₃ (Bromination) | 2, 4, 6 | High Temperature | Similar to nitration, substitution is guided by the activating amino group. youtube.com |
| SO₃/H₂SO₄ (Sulfonation) | 2, 4, 6 | High Temperature | Requires vigorous conditions due to ring deactivation and pyridinium (B92312) salt formation. youtube.com |
| RCOCl/AlCl₃ (Friedel-Crafts) | Not Feasible | N/A | Friedel-Crafts reactions typically fail as the Lewis acid catalyst complexes with the basic nitrogen atom, leading to strong deactivation. libretexts.org |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halide) is present at the C-2, C-4, or C-6 positions. youtube.comyoutube.com The electronegative nitrogen atom is well-suited to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. youtube.com
Therefore, derivatives of this compound that are halogenated at the 2-, 4-, or 6-positions are valuable synthetic intermediates. These halo-pyridines can react with a wide range of nucleophiles to introduce new functional groups.
Synthetic Applications:
Amination: Reaction with primary or secondary amines can introduce new amino groups. youtube.com
Alkoxylation: Treatment with alkoxides (e.g., sodium methoxide) can replace a halide with an alkoxy group.
Thiolation: Reactions with thiolates can introduce sulfur-containing moieties.
The reactivity order for SNAr on halopyridines is generally 4-halo > 2-halo >> 3-halo. youtube.com This makes 4-halo and 2-halo derivatives of this compound particularly useful for further functionalization.
Reactions at the Amine Nitrogen and Cyclohexylmethyl Moiety
The secondary amine nitrogen in this compound is a primary site for chemical modification due to its nucleophilicity. msu.edu The cyclohexyl ring, being a saturated hydrocarbon, is comparatively inert but can be functionalized under specific conditions.
The lone pair of electrons on the secondary amine nitrogen allows it to readily react with various electrophilic partners to form stable amide, urea, and sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties.
Amide Synthesis: Amides are typically formed by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.com Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov
Urea Synthesis: Substituted ureas can be synthesized by treating the amine with an isocyanate. bioorganic-chemistry.com Due to the toxicity of many isocyanates and their precursor, phosgene, safer alternatives like N,N'-carbonyldiimidazole (CDI) are often employed. nih.gov The reaction proceeds by initial formation of a carbamoyl-imidazole intermediate, which then reacts with a second amine.
Sulfonamide Synthesis: Sulfonamides are readily prepared by the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base to neutralize the HCl byproduct. researchgate.netnih.gov
Table 2: Derivatization Reactions at the Amine Nitrogen
| Derivative | Reagent(s) | General Reaction |
| Amide | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent | R-NH-R' + R''-COCl → R-N(R')-COR'' + HCl |
| Urea | Isocyanate (R-NCO) or CDI + Amine | R-NH-R' + R''-NCO → R-N(R')-C(O)NH-R'' |
| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) + Base | R-NH-R' + R''-SO₂Cl → R-N(R')-SO₂R'' + HCl |
Oxidation of this compound can occur at two primary locations: the pyridine nitrogen and the secondary amine nitrogen.
Pyridine N-Oxide Formation: The tertiary nitrogen of the pyridine ring is readily oxidized to the corresponding N-oxide. thieme-connect.dewikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The resulting N-oxide functionality is highly polar and can alter the molecule's solubility and biological activity. nih.govresearchgate.net As mentioned previously, it also significantly modifies the electronic properties of the pyridine ring, activating it for both electrophilic substitution and certain nucleophilic attacks. wikipedia.orgyoutube.com For pyridines with oxidizable side-chain functionalities, care must be taken to achieve selective N-oxidation. google.com
Secondary Amine Oxidation: The oxidation of secondary amines can be more complex and may lead to a variety of products, including nitrones and hydroxylamines. The specific outcome depends heavily on the oxidant used and the reaction conditions. Given the higher reactivity of the pyridine nitrogen towards many common oxidants, selective oxidation of the secondary amine in the presence of the pyridine ring would likely require specialized reagents or a protecting group strategy.
The cyclohexyl ring consists of sp³-hybridized carbons and is generally unreactive towards the ionic reagents used to modify the pyridine ring and amine group. Functionalization of this saturated aliphatic moiety typically requires more forcing conditions, often involving radical pathways.
Free-Radical Halogenation: In principle, the C-H bonds on the cyclohexyl ring can be substituted with halogens (e.g., Br or Cl) via a free-radical chain reaction initiated by UV light or high temperatures. However, this method generally suffers from a lack of selectivity, leading to a mixture of mono- and poly-halogenated products at various positions on the ring.
Directed C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a more controlled approach to functionalizing saturated rings. These methods often use a directing group within the molecule to guide a metal catalyst to a specific C-H bond. For this compound, the amine or pyridine nitrogen could potentially serve as such a directing group, although specific protocols for this substrate are not widely documented.
Structurally, the cyclohexyl ring in related molecules has been shown to adopt a stable chair conformation, which can influence the steric accessibility of its C-H bonds to reagents. nih.gov
Coordination Chemistry: Formation and Characterization of Metal Complexes
Similarly, a review of current literature reveals no specific studies on the formation and characterization of metal complexes using this compound as a ligand.
The coordination chemistry of the parent molecule, 3-aminopyridine (B143674), is well-documented. It can coordinate to metal centers through the pyridine ring nitrogen or, less commonly, the exocyclic amino nitrogen, and can even act as a bridging ligand to form polymeric structures. elsevierpure.compreprints.org For instance, research on 3-aminopyridine has demonstrated the synthesis of various cobalt and nickel complexes where it acts as either a terminal or a bridging ligand. elsevierpure.com Furthermore, studies on other N-substituted aminopyridines, such as N-cyclohexyl-N-[(diphenylphosphino)methyl]-2-pyridinamine, have shown their utility in forming complexes with metals like palladium, copper, and silver. rsc.org
These examples with related structures highlight the potential of this compound to act as a ligand for transition metals. The presence of the pyridine nitrogen and the secondary amine nitrogen offers potential bidentate or bridging coordination modes. The bulky cyclohexylmethyl group would likely exert significant steric influence on the geometry and stability of any potential metal complexes. Despite this potential, specific experimental data, including details of synthesis, spectroscopic characterization (e.g., FT-IR, NMR), and structural analysis (e.g., X-ray crystallography) for metal complexes of this compound, are not available in the public domain.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclohexylmethyl Pyridin 3 Amine Derivatives Academic & Mechanistic Focus
Investigation of the Stereoelectronic Influence of the Cyclohexylmethyl Substituent
The orientation of the C-N bond relative to the cyclohexane (B81311) ring influences the donation of electron density from the nitrogen lone pair into the antibonding orbitals of the C-C bonds of the ring, a phenomenon known as hyperconjugation. This interaction is maximized when the orbitals are anti-periplanar. The specific conformation adopted by the cyclohexyl ring and the rotational barrier around the C-C bond connecting it to the methylene (B1212753) bridge will therefore subtly alter the electron density on the amine nitrogen and, by extension, the pyridine (B92270) ring. These stereoelectronic effects can impact the molecule's pKa, its ability to form hydrogen bonds, and its interaction with biological targets.
Modulating Reactivity and Stability through Pyridine Ring Substitution
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.org This inherent electronic character makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) but more reactive towards nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqgcwgandhinagar.com The reactivity of the pyridine ring in N-(cyclohexylmethyl)pyridin-3-amine derivatives can be finely tuned by introducing various substituents.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, increase the electron density of the pyridine ring. This enhances its basicity and can facilitate electrophilic substitution, although such reactions often still require harsh conditions. libretexts.org
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, further decrease the electron density of the ring. This reduces the basicity of the pyridine nitrogen and makes the ring even more susceptible to nucleophilic attack.
The position of the substituent on the pyridine ring is also critical. Substitution at the 2- or 4-position has a more pronounced electronic effect on the ring nitrogen compared to substitution at the 3- or 5-position due to resonance effects. For instance, an EWG at the 4-position will significantly decrease the basicity of the pyridine nitrogen. These modifications not only alter the chemical reactivity but also the stability of the molecule under different chemical environments.
Elucidating Molecular Recognition Principles through Conformational Analysis
Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to bind to a biological target. For derivatives of this compound, conformational analysis is crucial for understanding their interactions.
The molecule possesses several rotatable bonds: the bond between the pyridine ring and the methylene bridge, the bond between the methylene bridge and the cyclohexyl ring, and the bonds within the cyclohexyl ring itself. The interplay of these rotations gives rise to a complex conformational landscape. Computational modeling and experimental techniques like NMR spectroscopy can be used to identify the preferred conformations in solution and in the solid state.
Understanding the conformational preferences allows for the rational design of derivatives with improved binding affinity. For example, introducing rigidifying elements, such as a double bond or a small ring, can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding to a target. The spatial relationship between the hydrophobic cyclohexyl group and the hydrogen-bonding capable pyridine-amine moiety is particularly important for interactions with protein binding pockets.
Correlation of Structural Features with Physicochemical Properties (e.g., pKa, LogP, redox potentials)
The physicochemical properties of a molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its potential as a therapeutic agent. For this compound derivatives, key physicochemical properties include:
pKa : The pKa of the pyridine nitrogen determines the ionization state of the molecule at physiological pH. gcwgandhinagar.comlibretexts.org As discussed, this is heavily influenced by substituents on the pyridine ring. The basicity of the exocyclic amine is also a factor to consider.
LogP : The logarithm of the partition coefficient (LogP) is a measure of a molecule's lipophilicity. The bulky, nonpolar cyclohexyl group contributes significantly to a higher LogP, while polar substituents on the pyridine ring can decrease it. Optimizing LogP is a crucial aspect of drug design to ensure adequate solubility and membrane permeability.
Redox Potentials : The pyridine ring can undergo oxidation and reduction reactions. wikipedia.org The redox potential of the molecule can be modulated by substituents. EWGs generally make the ring easier to reduce and harder to oxidize, while EDGs have the opposite effect. These properties can be relevant for understanding potential metabolic pathways and for applications in areas like electrochemistry.
A quantitative structure-property relationship (QSPR) approach can be employed to build mathematical models that correlate structural descriptors with these physicochemical properties, aiding in the predictive design of new derivatives.
Understanding the Role of the this compound Scaffold in in vitro Biological Interactions (e.g., enzyme inhibition, binding to molecular targets)
The this compound scaffold has been identified as a privileged structure in the development of various biologically active compounds. Its derivatives have been investigated for a range of in vitro biological activities, including enzyme inhibition and receptor binding. nih.gov
Structure-activity relationship (SAR) studies involve systematically modifying the scaffold and observing the effect on biological activity. For example, altering the size and nature of the substituent on the pyridine ring or modifying the cyclohexyl group can provide insights into the specific molecular features required for potent and selective biological activity. researchgate.net Research has shown that derivatives of similar pyridine-containing scaffolds can exhibit activities such as tubulin polymerization inhibition and antagonism of neuropeptide Y receptors. nih.govnih.gov The cyanamide (B42294) group, when incorporated, can act as a nucleophile, potentially leading to covalent inhibition of enzymes.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C12H18N2 | 190.28 | 2.6 |
| 3-Aminopyridine (B143674) nih.gov | C5H6N2 | 94.11 | 0.1 nih.gov |
| Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine nih.gov | C10H14N2O | 178.23 | 1.3 |
| 3-(1-Naphthylmethoxy)pyridin-2-amine drugbank.com | C16H14N2O | 250.29 | 3.4 |
Advanced Analytical Methodologies for Research Scale Detection and Quantification of N Cyclohexylmethyl Pyridin 3 Amine
Chromatographic Separations for Purity Profiling and Quantitative Analysis
Chromatographic techniques are fundamental in the analytical workflow for N-(cyclohexylmethyl)pyridin-3-amine, enabling the separation of the main compound from impurities and its accurate quantification.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. thermofisher.com However, amines like this compound can be challenging to analyze directly by GC due to their polarity and potential for peak tailing. vt.edu To overcome these issues, derivatization is often employed to increase volatility and improve chromatographic behavior. vt.edu
Common derivatization reagents for amines include:
Silylating agents (e.g., BSTFA, TMCS): These reagents replace active hydrogens on the amine with a trimethylsilyl (B98337) (TMS) group. vt.edu
Acylating agents (e.g., trifluoroacetic anhydride): These form stable amide derivatives.
Alkyl chloroformates: These react with amines to form carbamates. vt.edu
Headspace GC is a suitable technique for the analysis of residual solvents like pyridine (B92270) in pharmaceutical ingredients. ijpsonline.com For the analysis of the primary compound, a high-temperature capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would be appropriate.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, offer unparalleled sensitivity and specificity for the analysis of this compound.
LC-MS/MS for Trace Analysis and Metabolite Identification (non-clinical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural elucidation of compounds in complex matrices. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the parent ion of this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for quantification at very low levels.
LC-MS/MS is also invaluable for non-clinical metabolite identification studies. It can be used to distinguish between different types of metabolic transformations, such as hydroxylation and N-oxidation, based on the fragmentation patterns observed in the mass spectra. researchgate.net The development of LC-MS methods using mixed-mode liquid chromatography has been shown to be effective for the determination of nitrogen-containing heterocycles in water samples. nih.gov
GC-MS/MS for Complex Mixture Deconvolution
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity compared to single-quadrupole GC-MS, which is particularly useful for the analysis of complex mixtures. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that can be used to create spectral libraries for compound identification. nih.gov
For this compound, GC-MS/MS analysis would likely involve a derivatization step as described for GC. The use of tandem mass spectrometry would help to differentiate the target analyte from co-eluting matrix components, leading to more accurate quantification.
Capillary Electrophoresis and Microfluidic Platforms for High-Throughput Analysis
Capillary Electrophoresis (CE) and microfluidic platforms represent emerging technologies for the rapid and efficient analysis of small molecules.
Capillary Zone Electrophoresis (CZE): CZE separates compounds based on their charge-to-size ratio in an electric field. It is a high-resolution technique that requires minimal sample and solvent consumption. For amine-containing compounds, CZE can be a viable alternative to HPLC and GC. thermofisher.com
Microfluidic Platforms: These "lab-on-a-chip" devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single small chip. They offer the potential for high-throughput analysis with significantly reduced analysis times and reagent consumption.
While the application of these techniques specifically to this compound is not extensively documented in publicly available literature, their successful use for the analysis of other amines and heterocyclic compounds suggests their potential for high-throughput screening and analysis of this compound in research settings.
Academic and Research Applications of N Cyclohexylmethyl Pyridin 3 Amine Excluding Human Clinical Applications
Utility as a Versatile Building Block and Intermediate in Fine Chemical Synthesis
N-(cyclohexylmethyl)pyridin-3-amine possesses structural features—a nucleophilic secondary amine and a pyridinyl aromatic system—that are characteristic of useful intermediates in organic synthesis. The pyridine (B92270) ring can be functionalized through various reactions, and the secondary amine provides a reactive site for building more complex molecular architectures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.28 g/mol |
| CAS Number (Dihydrochloride) | 478909-62-5 appchemical.com |
Applications as a Ligand in Catalysis, Supramolecular Chemistry, and Materials Science
The nitrogen atom of the pyridine ring and the secondary amine group give this compound the potential to act as a chelating ligand for metal ions. Pyridine-containing ligands are widely used in coordination chemistry and have applications in catalysis and the development of novel materials.
A review of the scientific literature, however, does not reveal studies where this compound has been specifically employed as a ligand in catalysis, supramolecular chemistry, or materials science. Research in these fields often utilizes more complex pyridine-based ligands, and there is no documented evidence of this particular compound being investigated for these purposes.
Development as a Molecular Probe for Fundamental Chemical and Biological Process Elucidation
Molecular probes are essential tools for studying biological and chemical systems. They often contain a fluorophore or another reporter group attached to a scaffold that interacts with a specific target. The pyridin-amine structure could potentially serve as such a scaffold.
Nevertheless, there is no information in the available academic literature detailing the development or use of this compound as a molecular probe. The synthesis of fluorescent probes often involves more complex heterocyclic systems, and this specific compound has not been identified as a platform for such applications.
Exploration in Optoelectronic Materials and Sensors
Pyridine derivatives are sometimes explored for their potential in optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or as components of dye-sensitized solar cells, due to their electronic properties.
There is currently no published research indicating that this compound has been investigated for applications in optoelectronic materials or sensors. The field typically focuses on compounds with more extended π-conjugated systems to achieve the desired electronic and photophysical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
